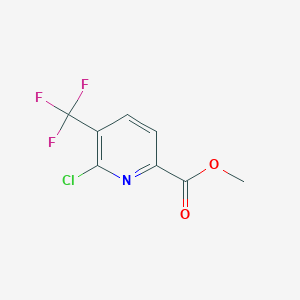

Methyl 6-chloro-5-(trifluoromethyl)picolinate

Description

Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS: 1211518-35-2) is a heterocyclic compound with the molecular formula C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g/mol . It is primarily utilized as a medical intermediate in pharmaceutical research, enabling the synthesis of bioactive molecules. The compound features a pyridine ring substituted with a chloro group at position 6 and a trifluoromethyl group at position 5, contributing to its unique electronic and steric properties. Key physical and safety data include:

Properties

IUPAC Name |

methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODTYUCVUPUSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743794 | |

| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211518-35-2 | |

| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(trifluoromethyl)picolinate can be synthesized from 2-pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide. The synthesis involves chlorination of the pyridine ring, followed by esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination and esterification reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The chlorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 6-chloro-5-(trifluoromethyl)picolinate is used in several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly pyridine amides.

Biology: The compound is studied for its potential biological activities, including its role as a cannabinoid CB2 receptor agonist.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting cannabinoid receptors.

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as the cannabinoid CB2 receptor. The compound binds to the receptor, modulating its activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Analogs

a) Methyl 4-Chloro-6-(Trifluoromethyl)Picolinate (CAS: 350602-08-3)

- Structure : Chloro at position 4, trifluoromethyl at position 4.

- No direct data on biological activity, but positional changes likely alter binding affinity in drug-target interactions .

b) Methyl 6-Chloro-3-(Trifluoromethyl)Picolinate (CAS: 1416354-40-9)

- Structure : Chloro at position 6, trifluoromethyl at position 3.

- Key Differences :

- The trifluoromethyl group at position 3 creates distinct electronic effects, influencing the pyridine ring’s electron density and acidity.

- Synthesis methods differ slightly; this compound is synthesized via palladium-catalyzed coupling, whereas the target compound often undergoes nucleophilic displacement (e.g., with piperazine or methylamine) .

c) 6-Chloro-3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid (CAS: 796090-24-9)

- Structure : Chloro at position 6, trifluoromethyl at position 3, with a carboxylic acid group at position 2.

- Key Differences :

Functional Group Variants

a) 5-(Trifluoromethyl)Picolinic Acid (CAS: 588702-62-9)

- Structure : Trifluoromethyl at position 5, with a carboxylic acid group at position 2.

- Key Differences :

b) 6-((Methylsulfonyl)Methyl)Picolinic Acid (Compound 6 in )

- Structure : Methylsulfonylmethyl group at position 5.

- Key Differences :

Key Research Findings

Reactivity : The 5-trifluoromethyl group in the target compound increases electron-withdrawing effects, stabilizing intermediates during substitution reactions. This contrasts with 3-trifluoromethyl analogs, where steric effects dominate .

Biological Relevance: The chloro group at position 6 enhances leaving-group ability, critical for forming covalent bonds in drug-receptor interactions. This property is less pronounced in non-chloro analogs like 5-(trifluoromethyl)picolinic acid .

Safety Profiles : Compounds with ester groups (e.g., methyl picolinates) generally exhibit higher volatility and dermal toxicity compared to carboxylic acid derivatives .

Biological Activity

Methyl 6-chloro-5-(trifluoromethyl)picolinate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring. This unique structure contributes to its chemical reactivity and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Cannabinoid CB2 Receptor Agonism : The compound has been identified as a potential agonist for the cannabinoid CB2 receptor, which plays a critical role in modulating pain and inflammation pathways. The binding to this receptor triggers downstream signaling that can lead to anti-inflammatory effects.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, although specific targets have yet to be conclusively identified.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.

- Herbicidal Activity : Due to its ability to inhibit plant growth-related enzymes, it has been investigated for use as an herbicide.

- Analgesic Effects : Its role as a CB2 receptor agonist suggests potential applications in pain management.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Herbicidal | Inhibits enzymes related to plant growth | |

| Cannabinoid Agonism | Modulates CB2 receptor activity leading to anti-inflammatory effects | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes (specifics under investigation) |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Pain Management

In vitro assays demonstrated that the compound effectively activates CB2 receptors, leading to reduced inflammatory markers in cell cultures. These findings support further exploration into its therapeutic potential for treating chronic pain conditions.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioactivity.

- Synthetic Routes : Various synthetic methods have been developed for producing this compound efficiently while maintaining high purity levels suitable for research applications.

Q & A

Q. What are the common synthetic routes for Methyl 6-chloro-5-(trifluoromethyl)picolinate?

The synthesis typically involves multi-step reactions starting with halogenated pyridine derivatives. Key steps include:

- Step 1 : Formation of a trifluoromethyl-substituted intermediate via nucleophilic substitution or cross-coupling reactions.

- Step 2 : Chlorination at the 6-position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

- Step 3 : Esterification with methanol under acidic conditions to yield the methyl ester.

Example protocol from microwave-assisted synthesis (optimized for efficiency):

Q. Which spectroscopic methods are used to characterize this compound?

Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons appear at δ 9.05–9.03 (d, J = 8.0 Hz) in CDCl₃ .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 320.00 for related derivatives) validate molecular weight .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1700 cm⁻¹) and trifluoromethyl groups (~1150 cm⁻¹) .

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 9.05 (d, J=8.0 Hz, pyridine-H) | |

| ESI-MS | m/z 239.58 (M⁺) |

Q. What are the primary research applications of this compound?

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents (e.g., derivatives targeting Staphylococcus aureus) .

- Biochemical Probes : Modulates enzyme activity (e.g., TNF-α suppression in inflammatory pathways) .

- Agrochemical Development : Serves as a precursor for herbicides due to its halogenated aromatic structure .

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (classified as respiratory irritant) .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Q. How to resolve contradictions in reported bioactivity data?

Q. What computational methods predict reactivity or binding interactions?

Q. How to design analogs with improved bioactivity?

Modify substituents at key positions (see table below):

| Compound | Substituents | Bioactivity |

|---|---|---|

| This compound | -Cl (C6), -CF₃ (C5) | Antimicrobial, anti-inflammatory |

| Methyl 3-fluoro-5-(trifluoromethyl)picolinate | -F (C3), -CF₃ (C5) | Moderate antimicrobial |

| Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate | -OH (C3), -CF₃ (C5) | Enhanced lipophilicity, strong binding |

Replace -Cl with -Br increases steric bulk, improving target selectivity .

Q. How to stabilize reactive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.